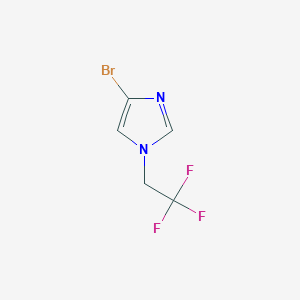

4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Descripción general

Descripción

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole is a heterocyclic compound featuring a bromine atom and a trifluoroethyl group attached to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution process.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield an amino derivative of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that imidazole derivatives can exhibit significant biological activities, including antimicrobial and anticancer properties. Specifically, the presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design .

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has shown promise as a selective inhibitor for certain bromodomains. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing critical roles in gene regulation and cancer progression. The compound’s ability to selectively inhibit specific bromodomains could lead to advancements in targeted cancer therapies .

Material Science

Synthesis of Functional Materials

The compound serves as a building block in the synthesis of advanced materials. Its unique chemical properties allow for the functionalization of polymers and other materials. For instance, the incorporation of imidazole groups into polymer matrices can enhance conductivity and thermal stability, making them suitable for electronic applications .

Coatings and Adhesives

Research has indicated that imidazole derivatives can be used in the formulation of coatings and adhesives. The presence of bromine and trifluoroethyl groups can improve adhesion properties and resistance to environmental degradation. This makes these materials suitable for use in harsh conditions, such as those found in aerospace and automotive industries .

Biological Research

Cellular Studies

In cellular studies, this compound has been utilized to investigate cellular mechanisms related to growth inhibition and apoptosis. Its effects on cell viability have been assessed in various cancer cell lines, showing potential as an anticancer agent through the induction of programmed cell death pathways .

Mechanistic Insights

The compound's mechanism of action involves interference with specific signaling pathways that regulate cell proliferation. By acting on key enzymes or receptors within these pathways, it can modulate cellular responses to external stimuli, which is crucial for understanding cancer biology and developing new therapeutic strategies .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene

- 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

- 4-Bromo-1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine

Comparison: Compared to these similar compounds, 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with tailored electronic characteristics.

Actividad Biológica

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Its unique structure, featuring a bromine atom and a trifluoroethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C6H7BrF3N2. The imidazole ring is known for its role in various biological systems, and the presence of halogens (bromine and fluorine) can enhance the compound's lipophilicity and metabolic stability.

Anticancer Potential

Research into benzimidazole and imidazole derivatives has revealed their roles as anticancer agents through various mechanisms such as topoisomerase inhibition and DNA intercalation . The trifluoroethyl group may enhance interactions with biological targets, potentially improving the compound's efficacy in cancer therapy. However, specific studies on this compound's anticancer properties remain to be published.

Enzyme Inhibition

Imidazole compounds have been identified as inhibitors of various enzymes. For example, certain imidazoles exhibit inhibitory effects on protein kinases and other critical enzymes involved in disease pathways. The presence of the trifluoroethyl group may influence enzyme binding affinities and selectivity .

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insight into the biological activities of structurally similar compounds:

- Study on Benzimidazoles : A study demonstrated that benzimidazole derivatives exhibited significant anticancer activity against various cell lines through mechanisms involving DNA interaction and enzyme inhibition .

- Antibacterial Activity : Analogues of imidazoles have been explored for their antibacterial properties against resistant strains like MRSA. These studies emphasize the importance of structural features in determining biological efficacy .

Data Summary

Propiedades

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-4-1-11(3-10-4)2-5(7,8)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEYBMNZHKAPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.